molecular formula C12H16F2OS B8078617 1-(4-Ethylsulfanylbutoxy)-3,5-difluorobenzene

1-(4-Ethylsulfanylbutoxy)-3,5-difluorobenzene

Cat. No.: B8078617
M. Wt: 246.32 g/mol
InChI Key: YNODCEACMJHXPP-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(4-Ethylsulfanylbutoxy)-3,5-difluorobenzene” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound “1-(4-Ethylsulfanylbutoxy)-3,5-difluorobenzene” has several scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used for investigating biological pathways and interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used for the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological processes and pathways, resulting in the desired therapeutic or chemical effects. The exact molecular targets and pathways involved are subject to ongoing research and investigation.

Properties

IUPAC Name

1-(4-ethylsulfanylbutoxy)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-2-16-6-4-3-5-15-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNODCEACMJHXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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